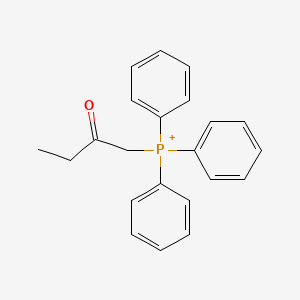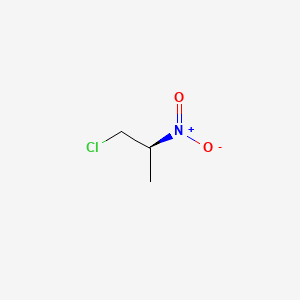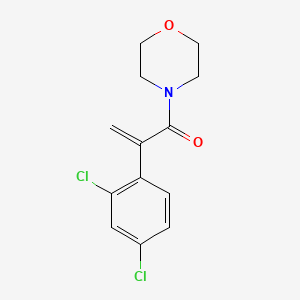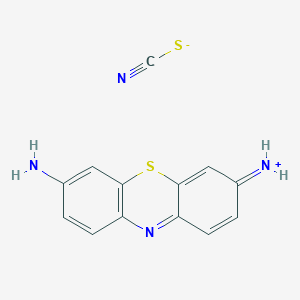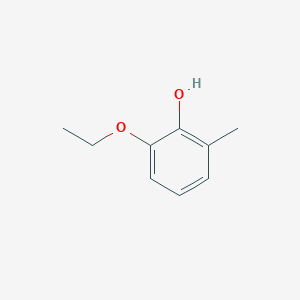
N-(2-Cyanoethyl)-N-ethylanilinium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanoethyl)-N-ethylanilinium acetate: is an organic compound with the molecular formula C13H16N2O2 It is a derivative of aniline, featuring a cyanoethyl group and an ethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-N-ethylanilinium acetate typically involves the reaction of N-(2-Cyanoethyl)-N-ethylaniline with acetic acid or acetic anhydride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
N-(2-Cyanoethyl)-N-ethylaniline+Acetic Acid→N-(2-Cyanoethyl)-N-ethylanilinium acetate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Cyanoethyl)-N-ethylanilinium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanoethyl)-N-ethylanilinium acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(2-Cyanoethyl)-N-ethylanilinium acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic and electrophilic reactions, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Cyanoethyl)-N-methylaniline
- N-(2-Cyanoethyl)-N-propylaniline
- N-(2-Cyanoethyl)-N-isopropylaniline
Comparison: N-(2-Cyanoethyl)-N-ethylanilinium acetate is unique due to its specific combination of cyanoethyl and ethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
83763-40-0 |
|---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-cyanoethylidene-ethyl-phenylazanium;acetate |
InChI |
InChI=1S/C11H13N2.C2H4O2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10H,2,6H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
XAFAHWSTQUPXDF-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](=CCC#N)C1=CC=CC=C1.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


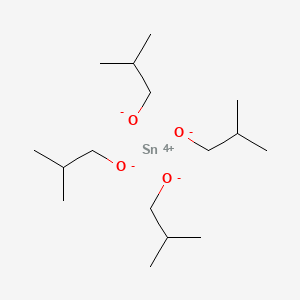


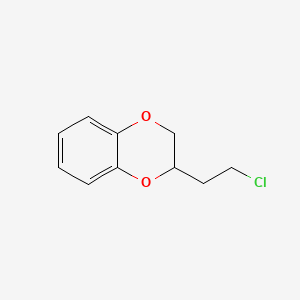
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)
